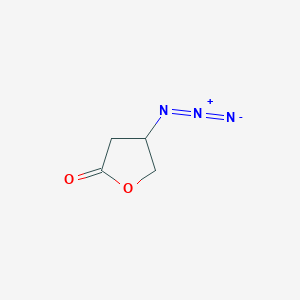![molecular formula C9H13NO2 B14244475 (E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine CAS No. 214477-36-8](/img/structure/B14244475.png)
(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine is an organic compound with a unique structure that includes a dioxolane ring and a propargyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine typically involves the reaction of a dioxolane derivative with a propargyl amine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 0°C and 25°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent product quality and high yield. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the pure compound.
化学反応の分析
Types of Reactions
(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The propargyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases, with halides or other nucleophiles.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted propargyl derivatives.
科学的研究の応用
Chemistry
In organic synthesis, (E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of biologically active molecules. Its structure can be modified to create analogs that may exhibit interesting biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound can be used as a scaffold for the design of new drugs. Its ability to undergo various chemical reactions makes it a versatile starting material for the synthesis of pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes.
作用機序
The mechanism of action of (E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The propargyl group may play a role in the compound’s reactivity, allowing it to form covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine: shares similarities with other dioxolane derivatives and propargyl amines.
Dioxolane derivatives: Compounds containing the dioxolane ring, which can be used in various synthetic applications.
Propargyl amines: Compounds containing the propargyl group, known for their reactivity and use in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its combination of the dioxolane ring and propargyl group
特性
CAS番号 |
214477-36-8 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
167.20 g/mol |
IUPAC名 |
1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-N-prop-2-ynylmethanimine |
InChI |
InChI=1S/C9H13NO2/c1-4-5-10-6-8-7-11-9(2,3)12-8/h1,6,8H,5,7H2,2-3H3/t8-/m0/s1 |
InChIキー |
GZTUXXBCSWDVOR-QMMMGPOBSA-N |
異性体SMILES |
CC1(OC[C@@H](O1)C=NCC#C)C |
正規SMILES |
CC1(OCC(O1)C=NCC#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


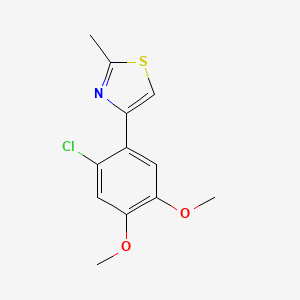
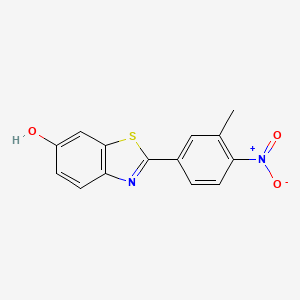
![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
![Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-](/img/structure/B14244412.png)
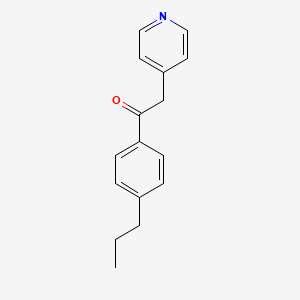
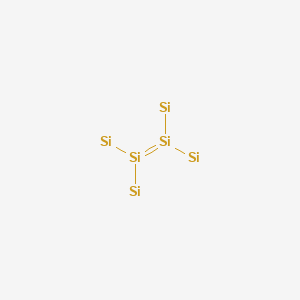
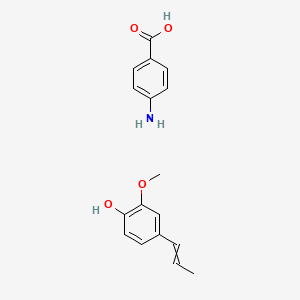
![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)


![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)

![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)
